molecular formula C20H18N4O3S B306750 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide

Cat. No. B306750
M. Wt: 394.4 g/mol
InChI Key: LZZQQEXAJXDQLR-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide, also known as DQS, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is not fully understood. However, it is believed that 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide binds to metal ions, such as zinc and copper, and forms a complex. This complex then fluoresces when excited by light, allowing for the detection of the metal ion.
Biochemical and Physiological Effects:
2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to have minimal toxicity in vitro. However, its effects on living organisms are not fully understood. It has been shown to be an effective fluorescent probe for the detection of zinc and copper ions in living cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its high selectivity for zinc and copper ions. It has also been shown to have minimal toxicity in vitro. However, one limitation of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide in scientific research. One potential application is in the detection of metal ions in living organisms. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide could be used as a fluorescent probe to detect the presence of metal ions in cells and tissues. Another potential application is in the development of new fluorescent probes for the detection of other metal ions. Overall, 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has the potential to be a valuable tool in scientific research for the detection of metal ions.

Synthesis Methods

The synthesis of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been achieved using various methods, including the reaction of 2,6-dimethyl-4-chloroquinoline with sodium thiosulfate and hydrazine hydrate. Another method involves the reaction of 2,6-dimethyl-4-chloroquinoline with sodium sulfide and hydrazine hydrate. The resulting product is then reacted with 4-nitrobenzaldehyde to produce 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide.

Scientific Research Applications

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been extensively studied for its potential applications in scientific research. One of the main applications of 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide is in the field of fluorescence microscopy. 2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide has been shown to be an effective fluorescent probe for the detection of intracellular zinc ions. It has also been used as a fluorescent probe for the detection of copper ions.

properties

Product Name

2-[(2,6-dimethyl-4-quinolinyl)sulfanyl]-N'-{4-nitrobenzylidene}acetohydrazide

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2-(2,6-dimethylquinolin-4-yl)sulfanyl-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C20H18N4O3S/c1-13-3-8-18-17(9-13)19(10-14(2)22-18)28-12-20(25)23-21-11-15-4-6-16(7-5-15)24(26)27/h3-11H,12H2,1-2H3,(H,23,25)/b21-11+

InChI Key

LZZQQEXAJXDQLR-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

SMILES

CC1=CC2=C(C=C1)N=C(C=C2SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)SCC(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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